Ramipril isopropyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ramipril isopropyl ester involves the reaction of ramipril with isopropyl alcohol in the presence of an acid catalyst. The process typically includes the following steps:
Esterification: Ramipril is reacted with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Purification: The reaction mixture is purified using techniques such as recrystallization or chromatography to obtain the pure ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ramipril isopropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form ramipril and isopropyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Hydrolysis: Ramipril and isopropyl alcohol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ramipril isopropyl ester has several scientific research applications, including:
Analytical Method Development: Used as a reference standard in the development and validation of analytical methods for ramipril and its impurities.
Pharmacological Studies: Employed in studies to understand the pharmacokinetics and pharmacodynamics of ramipril and its derivatives.
Drug Formulation: Investigated for its potential use in novel drug delivery systems such as mouth dissolving films and nanospheres
Mechanism of Action
Ramipril isopropyl ester, like ramipril, is a prodrug that is converted to its active form, ramiprilat, in the body. The conversion involves hydrolysis of the ester group. Ramiprilat inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart .
Comparison with Similar Compounds
Similar Compounds
Ramipril: The parent compound, which is also an ACE inhibitor.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-ester ACE inhibitor with a longer duration of action
Uniqueness
Ramipril isopropyl ester is unique due to its ester group, which allows for different pharmacokinetic properties compared to its parent compound, ramipril. The ester group can influence the compound’s solubility, absorption, and metabolism, potentially offering advantages in drug formulation and delivery .
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5/c1-15(2)31-24(30)19(13-12-17-8-5-4-6-9-17)25-16(3)22(27)26-20-11-7-10-18(20)14-21(26)23(28)29/h4-6,8-9,15-16,18-21,25H,7,10-14H2,1-3H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWHJJCWHNPKTH-MQBSTWLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295328-72-2 | |
Record name | Ramipril isopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295328722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAMIPRIL ISOPROPYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S4N8A063C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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